Cas no 53241-93-3 (Diethyl 2-hydroxyfumarate)

Diethyl 2-hydroxyfumarate 化学的及び物理的性質
名前と識別子
-
- Diethyl 2-hydroxyfumarate
- (Z)-Diethyl 2-hydroxyfumarate
- Diethyl 2-Hydroxybut-2-enedioate
- ethyl 4-ethoxy-4-hydroxy-2-oxobut-3-enoate
- 2-Hydroxyfumaric acid diethyl ester
- Oxalacetic acid diethyl ester, 90%
- SBB054121
- diethyl (Z)-2-hydroxybut-2-enedioate
- S681
- 2-Hydroxy-2-butenedioic acid diethyl ester
- 1,4-diethyl (2Z)-2-hydroxybut-2-enedioate
- diethyl (2Z)-2-hydroxybut-2-ene-1,4-dioate
- A801893
- A87
-
- インチ: 1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3/b6-5-
- InChIKey: JILRCVQYCFULEY-WAYWQWQTSA-N
- ほほえんだ: O(C(/C(=C(\[H])/C(=O)OC([H])([H])C([H])([H])[H])/O[H])=O)C([H])([H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 72.8
Diethyl 2-hydroxyfumarate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM193750-10g |
diethyl 2-hydroxyfumarate |
53241-93-3 | 95% | 10g |
$*** | 2023-05-30 | |
Chemenu | CM193750-5g |
diethyl 2-hydroxyfumarate |
53241-93-3 | 95% | 5g |
$*** | 2023-05-30 |
Diethyl 2-hydroxyfumarate 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Diethyl 2-hydroxyfumarateに関する追加情報
Diethyl 2-hydroxyfumarate (CAS No. 53241-93-3): Applications and Recent Research Developments
Diethyl 2-hydroxyfumarate, a compound with the chemical formula C₆H₈O₄ and CAS number 53241-93-3, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, also known as diethyl fumarate with a hydroxyl group at the 2-position, has garnered attention due to its versatile applications and potential in various biochemical processes. The unique structural features of Diethyl 2-hydroxyfumarate, including its ester groups and hydroxyl functionality, make it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug development.
The chemical properties of Diethyl 2-hydroxyfumarate contribute to its reactivity and utility in multiple domains. Its molecular structure allows for easy modification, making it a preferred choice for chemists working on the synthesis of more complex molecules. The presence of both ester and hydroxyl groups provides multiple sites for chemical reactions, enabling the formation of various derivatives that can be tailored for specific applications.
In recent years, Diethyl 2-hydroxyfumarate has been studied for its potential role in pharmaceutical applications. Research has indicated that this compound may have anti-inflammatory properties, making it a promising candidate for the development of new drugs targeting inflammatory diseases. The ability of Diethyl 2-hydroxyfumarate to interact with biological targets suggests its potential as a lead compound in medicinal chemistry.
Moreover, the compound has been explored in the context of material science, particularly in the synthesis of polymers and coatings. The ester groups in its structure facilitate cross-linking reactions, which are crucial for creating durable and functional materials. This aspect has opened up new avenues for research into advanced materials with enhanced properties.
The synthesis of Diethyl 2-hydroxyfumarate is another area of active interest. Researchers have developed efficient methods to produce this compound using renewable feedstocks, aligning with the growing emphasis on sustainable chemistry. These synthetic routes not only improve the availability of Diethyl 2-hydroxyfumarate but also contribute to reducing the environmental impact of chemical manufacturing processes.
In the realm of biochemical research, Diethyl 2-hydroxyfumarate has been investigated for its effects on metabolic pathways. Studies have shown that it can influence key enzymes involved in energy metabolism, potentially offering benefits in managing metabolic disorders. This discovery opens up new possibilities for therapeutic interventions targeting conditions such as diabetes and obesity.
The structural similarity between Diethyl 2-hydroxyfumarate and other fumaric acid derivatives has also led to investigations into its role as a chiral auxiliary in asymmetric synthesis. By leveraging its unique stereochemistry, researchers aim to develop more efficient methods for producing enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals.
The growing body of research on Diethyl 2-hydroxyfumarate underscores its significance as a versatile chemical entity. Its applications span across multiple fields, from pharmaceuticals to material science, highlighting its broad utility and potential for further innovation. As research continues to uncover new aspects of this compound, its importance is likely to grow even further.
In conclusion,
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